2-(1-Methyl-1H-imidazol-2-yl)ethanamine

Descripción general

Descripción

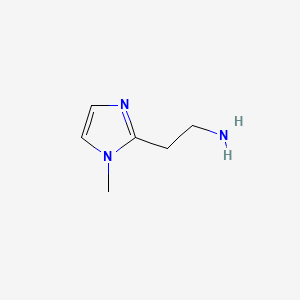

2-(1-Methyl-1H-imidazol-2-yl)ethanamine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms The compound this compound is characterized by the presence of a methyl group attached to the nitrogen atom at the first position of the imidazole ring and an ethanamine group attached to the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-imidazol-2-yl)ethanamine can be achieved through several synthetic routes. One common method involves the alkylation of imidazole derivatives. For instance, the reaction of 1-methylimidazole with ethylene oxide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent such as acetonitrile at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Methyl-1H-imidazol-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The ethanamine group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

2-(1-Methyl-1H-imidazol-2-yl)ethanamine serves as a crucial building block in the synthesis of complex molecules. Its unique structure allows for the formation of derivatives that are essential in developing pharmaceuticals and agrochemicals. The compound's reactivity is attributed to its amine group and imidazole ring, which facilitate various chemical reactions such as nucleophilic substitutions and cyclization processes.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activities. Studies have shown that derivatives of imidazole compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents. For instance, derivatives have demonstrated efficacy against resistant strains of bacteria, highlighting their therapeutic potential.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. In vitro studies have indicated that it may protect neuronal cells from oxidative stress-induced damage.

Medicinal Chemistry

Drug Development

Due to its diverse biological activities, this compound is being explored as a lead compound in drug development. Its interactions with biological targets make it a valuable candidate for creating new therapeutic agents aimed at treating various conditions, including infections and neurological disorders .

Case Study: Anticancer Activity

A notable study demonstrated that certain derivatives of this compound exhibited significant anticancer activity against specific cancer cell lines. The mechanism involves the induction of apoptosis in malignant cells while sparing normal cells, suggesting a targeted approach to cancer therapy.

Industrial Applications

Catalysis

In industrial chemistry, this compound is utilized as a catalyst in various reactions due to its ability to stabilize transition states. Its application in green chemistry processes aligns with current trends towards sustainable manufacturing practices.

Cosmetic Formulations

The compound's properties are also being explored in cosmetic formulations. Its ability to enhance skin penetration and stability makes it an attractive ingredient for topical applications. Research has shown that formulations containing this compound can improve the delivery of active ingredients through the skin barrier .

Mecanismo De Acción

The mechanism of action of 2-(1-Methyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1H-Imidazol-1-yl)ethanamine

- 2-(2-Methyl-1H-imidazol-1-yl)ethanol

- 1-(2-Hydroxyethyl)imidazole

Uniqueness

2-(1-Methyl-1H-imidazol-2-yl)ethanamine is unique due to the presence of the methyl group at the first position of the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and can lead to different pharmacological and chemical properties .

Actividad Biológica

2-(1-Methyl-1H-imidazol-2-yl)ethanamine, also known as methylimidazole ethylamine , is a compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activities, synthesis methods, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 125.17 g/mol. The compound features an imidazole ring, which is known for its role in many biological systems and drug design.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Properties

- The compound has shown potential antimicrobial activity against various bacterial strains. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating its versatility as an antimicrobial agent.

2. Antitumor Activity

- Preliminary studies have indicated that derivatives of imidazole, including this compound, may possess antitumor properties. These compounds can interfere with cancer cell proliferation and induce apoptosis in certain cancer cell lines.

3. Anti-inflammatory Effects

- Some findings suggest that this compound may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

4. Enzyme Inhibition

- The compound acts as a ligand for various enzymes and receptors, suggesting its utility in drug design for enzyme inhibitors or receptor modulators.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activity.

- Receptor Binding : The compound may bind to neurotransmitter receptors, which could explain its potential effects on neurological pathways.

Synthesis Methods

Several synthetic routes exist for the preparation of this compound:

Common Synthetic Route:

- Alkylation of 1-methylimidazole with ethylene oxide in the presence of a base (e.g., potassium carbonate) in an organic solvent like acetonitrile at room temperature yields the desired product.

Industrial Production:

- Continuous flow reactors are used for efficient synthesis at scale, optimizing reaction conditions to maximize yield and purity.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Enzyme Inhibition | Acts as a ligand for various enzymes |

Notable Research Studies

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated the effectiveness of this compound against resistant bacterial strains, suggesting its potential application in treating infections caused by antibiotic-resistant bacteria.

- Cancer Research : In vitro studies have shown that the compound can significantly reduce cell viability in specific cancer types, indicating its potential as a lead compound for developing new anticancer drugs.

Propiedades

IUPAC Name |

2-(1-methylimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-9-5-4-8-6(9)2-3-7/h4-5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKQBMQJPNDJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236627 | |

| Record name | 1H-Imidazole-2-ethanamine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87786-06-9 | |

| Record name | 1H-Imidazole-2-ethanamine, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087786069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-ethanamine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.